tert-butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate
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Overview
Description
tert-Butyl N-{1,3-dihydrospiro[indene-2,4’-piperidin]-3-yl}carbamate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1,3-dihydrospiro[indene-2,4’-piperidin]-3-yl}carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and high standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{1,3-dihydrospiro[indene-2,4’-piperidin]-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products .
Scientific Research Applications
tert-Butyl N-{1,3-dihydrospiro[indene-2,4’-piperidin]-3-yl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{1,3-dihydrospiro[indene-2,4’-piperidin]-3-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate
- tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate
- tert-Butyl 6-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate
Uniqueness
What sets tert-butyl N-{1,3-dihydrospiro[indene-2,4’-piperidin]-3-yl}carbamate apart from similar compounds is its specific spirocyclic structure and the presence of the tert-butyl carbamate group. This unique combination of features contributes to its distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-15-14-7-5-4-6-13(14)12-18(15)8-10-19-11-9-18/h4-7,15,19H,8-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKGJAOIPIKCLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2=CC=CC=C2CC13CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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